molecular formula C14H12N2 B3301379 3-Benzyl-1H-pyrrolo[2,3-c]pyridine CAS No. 908847-02-9

3-Benzyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3301379
CAS No.: 908847-02-9
M. Wt: 208.26 g/mol
InChI Key: NZIHACXNHLITIL-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-c]pyridine Scaffold: Structural Significance and Biomedical Relevance in Medicinal Chemistry

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole (B1212597), is a bicyclic heterocyclic system where a pyrrole (B145914) ring is fused to a pyridine (B92270) ring. This arrangement results in a structure that is a bioisostere of indole (B1671886), a common motif in biologically active molecules. The presence of the nitrogen atom in the pyridine ring of the pyrrolopyridine structure imparts unique physicochemical properties compared to its indole counterpart. pharmablock.com This nitrogen atom can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency when interacting with biological targets. pharmablock.com

The versatility of the pyrrolopyridine scaffold allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets. jst.go.jp This structural flexibility has made pyrrolopyridines, including the [2,3-c] isomer, privileged structures in medicinal chemistry. mdpi.com They have been successfully incorporated into a wide array of compounds targeting various diseases. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown promise as antitumor, anti-inflammatory, and antibacterial agents. nih.govresearchgate.net

The biomedical relevance of the pyrrolopyridine core is underscored by its presence in numerous compounds investigated for their therapeutic potential. For example, pyrrolo[3,2-c]pyridine derivatives have been explored as potent anticancer agents that inhibit tubulin polymerization. nih.gov Similarly, various pyrrolopyridine isomers have been investigated for their activity against a range of biological targets, including kinases and viruses. mdpi.com

Historical Context of Azaindole Derivatives in Drug Discovery and Development

The journey of azaindole derivatives in drug discovery is a testament to their enduring importance. Azaindoles, the class of compounds to which 3-Benzyl-1H-pyrrolo[2,3-c]pyridine belongs, have been a subject of interest for several decades. nih.gov Initially recognized for their structural similarity to endogenous molecules, they quickly became a focus for synthetic and medicinal chemists.

A significant breakthrough in the application of azaindoles came with their use as kinase inhibitors. mdpi.com The azaindole framework can mimic the adenine (B156593) core of ATP, the primary substrate for kinases, allowing these compounds to act as competitive inhibitors. pharmablock.com This has led to the development of numerous kinase inhibitors based on the azaindole scaffold, some of which have advanced into clinical trials. jst.go.jpmdpi.com For example, Vemurafenib, a 7-azaindole (B17877) derivative, was the first FDA-approved drug in this class for the treatment of melanoma. jst.go.jp

The development of synthetic methodologies to access diverse azaindole derivatives has been crucial to their success in drug discovery. nih.gov While classical indole syntheses are not always directly applicable to azaindoles due to the electron-deficient nature of the pyridine ring, new and efficient synthetic routes have been continuously developed, expanding the chemical space available for exploration. pharmablock.com This has allowed for the systematic modification of the azaindole core to improve properties such as solubility, metabolic stability, and target selectivity. mdpi.com

Rationale for Research Focus on this compound Derivatives

The specific focus on this compound derivatives stems from a combination of the established potential of the parent pyrrolopyridine scaffold and the unique contributions of the benzyl (B1604629) substituent. The benzyl group, a phenylmethyl moiety, is a common functional group in medicinal chemistry known to participate in various non-covalent interactions, including hydrophobic and pi-stacking interactions, which can significantly enhance binding to protein targets.

The introduction of a benzyl group at the 3-position of the 1H-pyrrolo[2,3-c]pyridine core offers several strategic advantages. It introduces a significant lipophilic component, which can influence the compound's pharmacokinetic profile. Furthermore, the aromatic ring of the benzyl group provides a platform for further functionalization, allowing for the exploration of structure-activity relationships in a systematic manner. For instance, substitutions on the phenyl ring can modulate the electronic and steric properties of the entire molecule, potentially leading to improved potency and selectivity.

Research into related structures supports this rationale. For example, studies on 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have demonstrated their antimycobacterial activity. mdpi.com This highlights the potential of the benzyl group to contribute to the biological activity of pyrrolopyridine-based compounds.

Overview of Current Research Landscape and Unaddressed Questions

The current research landscape for this compound itself is still emerging, with much of the foundational work being done on the broader class of pyrrolopyridine and azaindole derivatives. Publicly available information on this compound often lists it as a chemical intermediate or building block, suggesting its utility in the synthesis of more complex molecules. bldpharm.comambeed.com

While specific biological activity data for this compound is not extensively documented in readily accessible literature, the broader family of pyrrolopyridines has been investigated for a multitude of biological activities. For instance, various derivatives have been synthesized and evaluated as inhibitors of fibroblast growth factor receptor (FGFR), which plays a role in some cancers. rsc.org Other pyrrolopyridine derivatives have been explored as SGK-1 kinase inhibitors for the treatment of diseases mediated by this enzyme. google.com

Several key questions regarding this compound and its derivatives remain unanswered. A primary area for future research is the comprehensive evaluation of its biological activity profile across a wide range of assays. Determining its specific molecular targets is crucial for understanding its potential therapeutic applications. Furthermore, exploring the structure-activity relationships by synthesizing and testing a library of derivatives with modifications on both the pyrrolopyridine core and the benzyl substituent will be essential for optimizing its potency and selectivity. The development of efficient and scalable synthetic routes to access these derivatives will also be a critical enabler for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-4-11(5-3-1)8-12-9-16-14-10-15-7-6-13(12)14/h1-7,9-10,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHACXNHLITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267606
Record name 3-(Phenylmethyl)-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908847-02-9
Record name 3-(Phenylmethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908847-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Benzyl 1h Pyrrolo 2,3 C Pyridine Core

Established Synthetic Routes to the Pyrrolo[2,3-c]pyridine Nucleus

The construction of the bicyclic pyrrolo[2,3-c]pyridine system can be achieved through several established synthetic methodologies, each offering distinct advantages in terms of substrate scope and regioselectivity.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions provide a powerful tool for the construction of the pyrrolo[2,3-c]pyridine core. One notable approach involves the aza-Diels-Alder reaction. For instance, the cycloaddition of benzyne (B1209423) with arylideneaminopyrroles has been shown to produce pyrrolo[2,3-c]isoquinolines, a related structural motif. nih.govonlineorganicchemistrytutor.com This strategy highlights the potential of using pyrrole-based dienes in cycloaddition reactions to form fused pyridine (B92270) rings. Annulation strategies often involve building the pyrrole (B145914) ring onto a pre-existing pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira, Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of bi-aryl and heterocyclic systems, including pyrrolo[2,3-c]pyridines.

The Sonogashira coupling is a key reaction in this context. It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of 6-azaindoles, a common strategy involves the coupling of a suitably substituted aminopyridine with an alkyne, followed by cyclization. For example, the reaction of 3,4-dibromopyridine (B81906) with terminal alkynes can lead to the formation of 3-bromo-4-(arylethynyl)pyridines, which can then undergo tandem C-N coupling and cyclization with amines to yield pyrrolo[2,3-c]pyridines. acs.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. This method has been successfully employed for the synthesis of substituted azaindoles. For instance, a two-step route starting from chloroamino-N-heterocycles can involve a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the azaindole ring. organic-chemistry.org Furthermore, the direct arylation of pyrrolo[2,3-d]pyrimidines (a related class of compounds) with arylboronic acids has been achieved, suggesting the feasibility of similar C-H activation/arylation strategies on the pyrrolo[2,3-c]pyridine core. rsc.org One-pot Suzuki-Miyaura cross-coupling reactions have also been developed for the synthesis of C3,C6-diaryl-7-azaindoles, demonstrating the power of this method for introducing multiple aryl substituents. nih.gov

Palladium-Catalyzed Coupling Reaction Typical Substrates Catalyst/Ligand System General Conditions Product
Sonogashira Coupling/Cyclization3,4-Dihalopyridines, Terminal Alkynes, AminesPd(PPh₃)₄, CuIBase, solvent (e.g., THF), heatSubstituted 1H-pyrrolo[2,3-c]pyridines
Suzuki-Miyaura CouplingHalo-azaindoles, Arylboronic acidsPd₂(dba)₃, suitable phosphine (B1218219) ligandBase (e.g., Cs₂CO₃), solvent (e.g., Toluene/Ethanol), heatAryl-substituted 1H-pyrrolo[2,3-c]pyridines

Fischer Indole (B1671886) Synthesis Adaptations for Azaindoles

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org While traditionally considered less effective for the synthesis of electron-deficient azaindoles, recent studies have shown that this reaction can be efficiently applied to the formation of 4- and 6-azaindoles. acs.orgnih.govresearchgate.net The success of this reaction often depends on the presence of electron-donating groups on the starting pyridylhydrazine, which facilitates the key nih.govnih.gov-sigmatropic rearrangement step. researchgate.net The reaction typically proceeds by forming a pyridylhydrazone, which then undergoes acid-catalyzed cyclization and elimination of ammonia (B1221849) to yield the aromatic azaindole core. wikipedia.org

Fischer Indole Synthesis Adaptation Starting Materials Acid Catalyst General Conditions Product
Aza-Fischer IndolizationPyridylhydrazine (often with electron-donating groups), Aldehyde or KetoneH₂SO₄, Polyphosphoric acidHeatSubstituted 1H-pyrrolo[2,3-c]pyridines

Cycloisomerization Reactions (e.g., Gold Catalysis)

Gold-catalyzed cycloisomerization has emerged as a powerful method for the synthesis of various heterocyclic compounds. In the context of pyrrolopyridines, gold(III) catalysis has been successfully used for the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides. nih.govwikipedia.org This reaction proceeds via a 6-exo-dig cyclization process to afford pyrrolo[2,3-c]pyridinone derivatives. wikipedia.org The nature of the substituent on the alkyne is crucial; terminal alkynes favor the formation of the bicyclic pyridinone system. nih.govwikipedia.org

Alternative Cyclization Methods

Several other cyclization strategies have been developed for the synthesis of the pyrrolo[2,3-c]pyridine nucleus.

The Bartoli reaction provides a direct route to indoles from the reaction of a nitroarene with a vinyl Grignard reagent. wikipedia.org This method has been adapted for the synthesis of azaindoles, including 6-azaindoles, by using substituted nitropyridines. wikipedia.org The reaction is particularly effective for the synthesis of 7-substituted indoles and can tolerate a range of substituents on both the pyridine and the newly formed pyrrole ring. wikipedia.orgjk-sci.com

Another effective method is the reductive cyclization of enamines . This two-step approach involves the initial reaction of a nitropyridine derivative with an acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form an enamine intermediate. Subsequent reductive cyclization of this enamine leads to the formation of the pyrrolo[2,3-c]pyridine core in high yields. onlineorganicchemistrytutor.com

Strategies for Introducing the 3-Benzyl Moiety

The introduction of a benzyl (B1604629) group at the 3-position of the 1H-pyrrolo[2,3-c]pyridine core can be envisioned through several synthetic approaches, either by incorporating the benzyl group in the starting materials of a cyclization reaction or by post-synthetic modification of the pre-formed heterocyclic system.

One plausible strategy involves the adaptation of the Fischer indole synthesis . By utilizing a pyridylhydrazine and benzyl methyl ketone as the carbonyl component, the resulting cyclization would be expected to yield the desired 3-benzyl-1H-pyrrolo[2,3-c]pyridine. The regioselectivity of the Fischer synthesis typically places the substituent from the ketone at the 2 or 3-position of the indole ring, and with an unsymmetrical ketone like benzyl methyl ketone, a mixture of isomers could potentially be formed.

Another potential route is through a Friedel-Crafts-type reaction on the pre-formed 1H-pyrrolo[2,3-c]pyridine core. The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution, with the C3-position being a likely site of reaction. Acylation of azaindoles at the C3 position with acyl chlorides in the presence of a Lewis acid like aluminum chloride has been demonstrated to be effective. nih.gov A similar approach using benzyl chloride or a related electrophile could potentially lead to C3-benzylation. Alternatively, a C3-acyl-1H-pyrrolo[2,3-c]pyridine could be synthesized and subsequently reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to the corresponding 3-benzyl derivative.

Pre-functionalization and Subsequent Coupling

A robust and widely employed strategy for forging carbon-carbon bonds in heterocyclic chemistry is the palladium-catalyzed cross-coupling reaction. For the synthesis of this compound, a logical approach involves the initial synthesis of a halogenated 1H-pyrrolo[2,3-c]pyridine intermediate, which is then coupled with a suitable benzyl organometallic reagent.

This strategy has been successfully applied to isomeric systems. For instance, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines has been achieved by first preparing 6-bromo-1H-pyrrolo[3,2-c]pyridine, which then undergoes a Suzuki-Miyaura coupling with an appropriate arylboronic acid. nih.govsemanticscholar.org This highlights a viable pathway where a 3-halo-1H-pyrrolo[2,3-c]pyridine (e.g., 3-bromo or 3-iodo) is first synthesized. This intermediate can then be subjected to Suzuki-Miyaura coupling with benzylboronic acid or its esters to yield the target compound. The order of reactivity for the halide in the oxidative addition step is typically I > Br > OTf >> Cl. libretexts.org The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often crucial for achieving high yields, especially with less reactive chlorides. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles

Catalyst System Base Solvent Temperature (°C) Coupling Partners Reference
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 3-Chloroindazole / Phenylboronic acid nih.gov
Pd₂(dba)₃ / XPhos K₂CO₃ 1,4-Dioxane 100 2-Iodo-4-chloro-pyrrolopyridine / Phenylboronic acid mdpi.com

This pre-functionalization approach offers the advantage of modularity, allowing for the introduction of a wide variety of substituted benzyl groups by simply changing the boronic acid coupling partner.

Direct Benzylation Reactions

Directly introducing a benzyl group onto the 1H-pyrrolo[2,3-c]pyridine scaffold is an alternative, more atom-economical approach. The primary method for such a transformation would be the Friedel-Crafts reaction. wikipedia.orgbyjus.com The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution. In the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, electrophilic attack occurs predominantly at the C-3 position. rsc.org This suggests that the C-3 position of the 1H-pyrrolo[2,3-c]pyridine ring is also the most likely site for such reactions.

However, direct Friedel-Crafts alkylation using benzyl halides is often complicated by issues such as over-alkylation and carbocation rearrangements. Furthermore, the pyridine nitrogen can be problematic, as it coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the entire ring system towards electrophilic attack. gcwgandhinagar.comquimicaorganica.orgquora.com

A more controllable two-step alternative is Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: The 1H-pyrrolo[2,3-c]pyridine scaffold could be reacted with benzoyl chloride in the presence of a Lewis acid to form 3-benzoyl-1H-pyrrolo[2,3-c]pyridine. This reaction is generally more reliable than alkylation. For the related imidazo[1,2-a]pyridine (B132010) scaffold, a highly selective C-3 acetylation has been developed using catalytic aluminum chloride. nih.gov

Reduction: The resulting ketone can then be reduced to the methylene (B1212753) group of the benzyl substituent using standard methods like the Wolff-Kishner or Clemmensen reduction.

This acylation-reduction sequence provides better control and avoids many of the side reactions associated with direct alkylation.

Functionalization and Derivatization Strategies at Key Positions of the this compound Scaffold

Once the this compound core is assembled, its chemical properties can be further tuned by derivatization at several key positions: the pyrrole nitrogen, the benzyl ring, and the remaining positions on the pyrrole and pyridine rings.

N-Alkylation and N-Arylation

The nitrogen atom of the pyrrole ring (N-1) is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reaction with an electrophile.

N-alkylation is typically achieved by treating the scaffold with a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). google.comvulcanchem.com For instance, the synthesis of 1-benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine utilizes NaH and benzyl bromide in DMF. vulcanchem.com N-arylation can be accomplished using copper-catalyzed conditions, such as reacting the heterocycle with an arylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine. semanticscholar.orgnih.gov

Table 2: Examples of N-Functionalization on Pyrrolopyridine Scaffolds

Reaction Type Reagents Product Type Reference
N-Alkylation NaH, Alkyl Halide N-Alkyl derivative vulcanchem.com

Substituent Modifications on the Benzyl Ring

The peripheral benzyl ring offers a prime location for introducing structural diversity. Modifications can be achieved in two main ways:

Using Pre-functionalized Building Blocks: As mentioned in section 2.2.1, employing substituted benzylboronic acids in a Suzuki coupling allows for the direct installation of a functionalized benzyl ring. This is often the most efficient method for creating libraries of analogs with diverse substitution patterns on the benzyl moiety.

Direct Aromatic Substitution: The benzyl ring itself can undergo standard electrophilic aromatic substitution reactions. Depending on the existing substituents, reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or further Friedel-Crafts reactions can introduce new groups at the ortho, meta, or para positions. The regioselectivity of these reactions would be governed by the directing effects of the alkyl group (the CH₂ connected to the pyrrolopyridine) and any other substituents present on the ring.

Modifications on the Pyrrole and Pyridine Rings

Beyond the C-3 and N-1 positions, the other sites on the bicyclic core can also be functionalized.

Pyrrole Ring (C-2): While electrophilic substitution favors the C-3 position, if this site is blocked (as in the title compound), substitution may be directed to the C-2 position.

Pyridine Ring (C-4, C-5, C-6, C-7): The pyridine part of the scaffold is generally electron-deficient and thus resistant to electrophilic substitution. gcwgandhinagar.com When such reactions are forced under harsh conditions, substitution is expected at the C-5 and C-7 positions, which are meta to the deactivating influence of the fused pyrrole and para/ortho to the pyridine nitrogen, respectively. quimicaorganica.org Conversely, these positions (especially C-5 and C-7) are activated towards nucleophilic aromatic substitution.

Studies on the isomeric 1H-pyrrolo[2,3-b]pyridines show that they undergo reactions like nitration, bromination, and iodination, predominantly at the 3-position. rsc.org This provides a strong indication of the expected reactivity for the 1H-pyrrolo[2,3-c]pyridine core.

Multi-Component Reactions for Diverse Libraries

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. While no MCR has been reported for the direct synthesis of this compound, related scaffolds have been constructed using this approach.

For example, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives have been synthesized via a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net Similarly, a two-step MCR strategy has been developed for polysubstituted pyrrolo[3,2-c]pyridin-4-ones. rsc.org These examples demonstrate the power of MCRs in building heterocyclic libraries. A hypothetical MCR for the 1H-pyrrolo[2,3-c]pyridine core could involve the condensation of a substituted 4-aminopyridine, an aldehyde, and an isocyanide (Ugi reaction) or other suitable components to rapidly generate a diverse set of derivatives.

Advanced Synthetic Techniques and Optimization

The evolution of synthetic organic chemistry has consistently driven the development of more efficient, sustainable, and precise methods for the construction of complex molecular architectures. In the context of this compound and its derivatives, advanced synthetic techniques are pivotal for enhancing reaction rates, improving yields, minimizing environmental impact, and accessing specific stereoisomers. This section explores the application of microwave-assisted synthesis, green chemistry principles, and chiral synthesis methodologies to the pyrrolo[2,3-c]pyridine core.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net By utilizing microwave irradiation to rapidly heat sealed reaction vessels, this technique can dramatically reduce reaction times from hours or days to mere minutes. tandfonline.comsemanticscholar.org This rapid heating is uniform and can lead to higher yields and purities of the desired products by minimizing the formation of side products that may occur under prolonged thermal conditions. researchgate.net

While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related azaindole structures. For instance, microwave irradiation has been effectively employed in the synthesis of various substituted pyrrolopyridines and related heterocyclic systems. rsc.orgmdpi.com One-pot multicomponent reactions, which are particularly amenable to microwave conditions, have been used to generate diverse libraries of heterocyclic compounds, suggesting a potential route for the rapid synthesis of 3-substituted pyrrolo[2,3-c]pyridines. mdpi.comnih.gov

A plausible microwave-assisted approach to a 3-substituted pyrrolo[2,3-c]pyridine could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, which are known to be significantly enhanced by microwave heating. mdpi.com For example, the coupling of a suitably protected 3-halo-1H-pyrrolo[2,3-c]pyridine with benzylboronic acid could be accelerated under microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Reaction TypeSubstrateConditions (Conventional)Conditions (Microwave)Yield (Conventional)Yield (Microwave)Reference
One-pot, three-component reaction2-amino-1H-isoindole-1,3(2H)-dione, aldehydes, pyridinesReflux, several hours600W, 3-5 minModerateExcellent rsc.org
Pyrrolo[2,3,4-kl]acridine synthesisMultifunctionalized derivativesToluene or acetic acid, prolonged heatingSilica (B1680970) sulfuric acid, 12-15 minGoodHigh semanticscholar.org
Thieno[2,3-b]pyridine synthesis2-Amino-3-thiophene-carbonitriles, ketonesConventional heatingYb(OTf)3, silica gel, 5 minModerate to GoodGood to Excellent mdpi.com

The data in Table 1, derived from the synthesis of analogous heterocyclic systems, illustrates the general advantages of microwave-assisted synthesis, namely reduced reaction times and often improved yields. These findings strongly support the potential for developing an efficient microwave-assisted synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The application of these principles to the synthesis of pharmacologically relevant scaffolds like pyrrolo[2,3-c]pyridines is of growing importance. mdpi.com Key green chemistry strategies applicable to the synthesis of this compound include the use of environmentally benign solvents, catalysts, and energy sources. rsc.org

One of the primary goals of green chemistry is to replace hazardous organic solvents with safer alternatives. Water has been explored as a solvent for the synthesis of azaindoles, with silver-catalyzed intramolecular cyclizations of acetylenic amines proceeding efficiently in water. organic-chemistry.org The use of water as a solvent not only reduces environmental impact but can also enhance reactivity and selectivity through hydrophobic effects and hydrogen bonding. organic-chemistry.org Solvent-free, or neat, reaction conditions, often coupled with microwave irradiation, represent another significant green chemistry approach. tandfonline.comrsc.org

The choice of catalysts is also critical. The development of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. semanticscholar.org For instance, silica sulfuric acid has been used as a recyclable heterogeneous catalyst in the synthesis of pyrroloacridines under microwave conditions. semanticscholar.org Furthermore, minimizing the use of protecting groups, which add steps and generate waste, is a key consideration in designing greener synthetic routes. organic-chemistry.org

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations and purification steps, thereby saving energy and reducing waste. rsc.org An Ugi multicomponent reaction followed by an acid-induced cyclization has been reported for the sustainable synthesis of indoles, a strategy that could be adapted for the pyrrolo[2,3-c]pyridine core. rsc.org

Chiral Synthesis and Resolution Techniques

The introduction of chirality into a molecule can have profound effects on its biological activity. For many pharmaceuticals, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov Therefore, the development of methods for the enantioselective synthesis of this compound, or the resolution of a racemic mixture, is of significant interest.

While specific methods for the chiral synthesis of this compound are not yet established in the literature, several strategies can be envisioned based on work with related heterocyclic systems. Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective (3+2) annulation of indoles with in situ generated quinone methides to produce chiral pyrroloindoles. researchgate.net A similar approach could potentially be developed for the pyrrolo[2,3-c]pyridine system.

Another strategy involves the use of chiral catalysts in transition-metal-catalyzed reactions. For instance, asymmetric hydrogenation of a suitable prochiral precursor could establish a stereocenter. While the direct asymmetric synthesis of a 3-substituted azaindole is challenging, functionalized azaindolines have been synthesized with high enantioselectivity via a cation-directed cyclization under phase-transfer catalysis. nih.gov

Resolution of a racemic mixture of this compound is an alternative approach to obtaining enantiomerically pure compounds. This can be achieved through several methods:

Formation of diastereomeric salts: Reaction of the racemic base with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) can form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

The importance of stereochemistry is highlighted in studies of related compounds, such as the Janus kinase 3 (Jak3) inhibitor, where only the (3R,4R)-isomer of a pyrrolo[2,3-d]pyrimidine derivative was found to be active. nih.gov This underscores the need for robust methods to access enantiopure forms of complex heterocyclic compounds like this compound for biological evaluation.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 3 Benzyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Target Identification and Validation through Mechanistic Studies

A critical aspect of the pre-clinical evaluation of 3-benzyl-1H-pyrrolo[2,3-c]pyridine derivatives involves the precise identification and validation of their molecular targets. This has been achieved through a combination of enzymatic assays, receptor modulation studies, and protein-ligand binding assays, which collectively provide a detailed understanding of their mechanism of action at a molecular level.

Enzyme Inhibition Assays (e.g., Kinases: CDK8, LSD1, CSF1R, PI3K, PDE4B, MELK; other enzymes)

Derivatives of the closely related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated significant inhibitory activity against a range of enzymes, particularly kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. nih.govacs.org This compound was discovered through de novo drug design and structure-activity relationship analysis. nih.govacs.org Further studies revealed that another novel pyrrolo[2,3-b]pyridine derivative, compound 46, exhibited a strong inhibitory effect on CDK8 with an IC50 value of 57 nM. nih.gov These findings highlight the potential of the pyrrolo-pyridine core in developing selective CDK8 inhibitors for the treatment of diseases like colorectal cancer and psoriasis. nih.govacs.orgnih.gov

Lysine-Specific Demethylase 1 (LSD1): Pyrrolo[2,3-c]pyridines have been discovered as a new class of highly potent and reversible inhibitors of LSD1, an epigenetic enzyme implicated in cancer. researchgate.netnih.govnih.gov One derivative, compound 46 (LSD1-UM-109), demonstrated an IC50 value of 3.1 nM for LSD1 inhibition. nih.govnih.gov This class of compounds was designed based on a previously reported LSD1 inhibitor, GSK-354. nih.govnih.gov The research identified several potent LSD1 inhibitors with single-digit nanomolar IC50 values. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): Substituted pyrrolo[2,3-d]pyrimidines have been developed as highly selective and potent inhibitors of CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages. nih.govacs.org One N-methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (compound 12b) emerged as a particularly potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov These inhibitors were designed to target the autoinhibited form of the receptor. nih.gov

Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective and potent inhibitors of PDE4B, an enzyme involved in inflammatory processes. nih.govnih.govacs.org Compound 11h from this series was identified as a PDE4B-preferring inhibitor. nih.govnih.govacs.org The study demonstrated that these compounds could effectively inhibit PDE4B activity in pro-inflammatory macrophages. mdpi.com

The inhibitory activities of these derivatives are summarized in the table below:

Compound ClassTarget EnzymeKey Derivative(s)IC50 ValueReference(s)
1H-Pyrrolo[2,3-b]pyridineCDK8(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)48.6 nM nih.govacs.org
Pyrrolo[2,3-b]pyridineCDK8Compound 4657 nM nih.gov
Pyrrolo[2,3-c]pyridinesLSD1Compound 46 (LSD1-UM-109)3.1 nM nih.govnih.gov
Pyrrolo[2,3-d]pyrimidinesCSF1RCompound 12bLow-nanomolar nih.gov
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BCompound 11h- nih.govnih.govacs.org

Receptor Modulation Studies (e.g., mGluR5 antagonists, tubulin binding)

In addition to enzyme inhibition, derivatives of the pyrrolo-pyridine scaffold have been investigated for their ability to modulate the function of important cellular receptors, such as tubulin.

Tubulin Binding: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors. nih.gov One compound, 10t, was found to potently inhibit tubulin polymerization. nih.gov Immunostaining assays confirmed that this compound disrupted tubulin microtubule dynamics. nih.gov Similarly, novel pyrrole-based carboxamides were identified as tubulin inhibitors that target the colchicine-binding site. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the colchicine (B1669291) site of tubulin. nih.govmdpi.com

Protein-Ligand Binding Assays

Protein-ligand binding assays are crucial for confirming the direct interaction between a compound and its putative target. For instance, the binding of [3H]colchicine to tubulin was utilized to confirm that pyrrolo[3,2-d]pyrimidines act as colchicine site microtubule depolymerizing agents. nih.gov These assays provide quantitative data on binding affinity and are essential for validating the mechanism of action.

In Vitro Cellular Efficacy Studies

Following the identification of molecular targets, the therapeutic potential of this compound derivatives is further assessed through in vitro cellular efficacy studies. These studies evaluate the compounds' ability to inhibit the growth of cancer cells and induce cell death, providing a crucial link between molecular activity and cellular response.

Antiproliferative Activity in Cancer Cell Lines (e.g., HeLa, SGC-7901, MCF-7, A549, MV4;11, H1417)

Derivatives of the pyrrolo-pyridine scaffold have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines.

HeLa, SGC-7901, and MCF-7 Cells: A series of 1H-pyrrolo[3,2-c]pyridine derivatives showed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov Compound 10t from this series was particularly potent, with IC50 values ranging from 0.12 to 0.21 μM across these cell lines. nih.gov

A549 Cells: Novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were evaluated for their anti-cancer activity against several human cancer cell lines, including the A549 lung cancer cell line. nih.gov One compound, 9e, displayed the strongest cytotoxicity against A549 cells. nih.gov

MV4;11 and H1417 Cells: A potent and reversible LSD1 inhibitor, compound 46, which is a pyrrolo[2,3-c]pyridine derivative, inhibited cell growth with IC50 values of 0.6 nM in the MV4;11 acute leukemia cell line and 1.1 nM in the H1417 small-cell lung cancer cell line. nih.govnih.gov

The antiproliferative activities of these derivatives are summarized in the table below:

Compound ClassCancer Cell Line(s)Key Derivative(s)IC50 Value(s)Reference(s)
1H-Pyrrolo[3,2-c]pyridinesHeLa, SGC-7901, MCF-7Compound 10t0.12 - 0.21 μM nih.gov
Pyrrolo[2,3-d]pyrimidinesA549Compound 9e- nih.gov
Pyrrolo[2,3-c]pyridinesMV4;11Compound 460.6 nM nih.govnih.gov
Pyrrolo[2,3-c]pyridinesH1417Compound 461.1 nM nih.govnih.gov

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism by which many anticancer agents exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: The CDK8 inhibitor (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) was found to induce cell cycle arrest in the G2/M and S phases in colorectal cancer cells. nih.govacs.org Similarly, the tubulin inhibitor 10t caused significant G2/M phase cell cycle arrest in HeLa cells. nih.gov Another pyrrolo[2,3-d]pyrimidine derivative, compound 9e, induced cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov

Apoptosis: The tubulin inhibitor 10t was shown to induce apoptosis in HeLa cells. nih.gov The pyrrolo[2,3-d]pyrimidine derivative 9e was also found to induce late apoptosis in A549 cells by reducing the expression of the anti-apoptotic protein Bcl-2 and enhancing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, a series of new pyrrolo[2,3-d]pyrimidine derivatives were shown to induce apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins caspase-3 and Bax, and a downregulation of Bcl-2. mdpi.com

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a primary contributor to mortality, making the inhibition of cell migration and invasion a critical goal in oncology research. Certain pyrrolopyridine derivatives have shown promise in this area. For instance, a derivative of 1H-pyrrolo[3,2-c]pyridine, KIST101029, was found to inhibit the neoplastic transformation of mouse epidermal cells induced by insulin-like growth factor 1 (IGF-1). nih.gov Mechanistically, this compound was shown to suppress the colony formation of A375 human melanoma cells in soft agar, an assay that models anchorage-independent growth, a hallmark of transformed and metastatic cells. nih.gov The inhibitory action of KIST101029 is linked to its ability to block signaling pathways, including those mediated by mitogen-activated protein kinases (MAPK) and mechanistic target of rapamycin (B549165) (mTOR), which are crucial for cell proliferation and transformation. nih.gov

In a different study, a derivative of the pyrrolo[3,4-c]pyridine scaffold, specifically a 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivative, demonstrated inhibitory effects on the chemotaxis of THP-1 monocytes. nih.gov Chemotaxis, or directed cell movement in response to a chemical stimulus, is a fundamental process in both immune responses and cancer cell metastasis. This compound was shown to inhibit the migration induced by monocyte chemoattractant protein-1 (MCP-1), a key signaling molecule involved in recruiting monocytes and other cells to sites of inflammation and tumors. nih.gov

Table 1: Inhibition of Cell Migration and Invasion by Pyrrolopyridine Derivatives
Compound ClassBiological EffectCellular ModelKey Findings
1H-pyrrolo[3,2-c]pyridineInhibition of neoplastic transformation and colony formationJB6 Cl41 mouse epidermal cells; A375 human melanoma cellsKIST101029 suppressed IGF-1-induced transformation and colony formation in soft agar. nih.gov
pyrrolo[3,4-c]pyridine-3,6-dioneInhibition of chemotaxisTHP-1 human monocytic cellsDerivative 21a inhibited MCP-1 induced chemotaxis. nih.gov

Immunomodulatory Effects and Anti-inflammatory Activities in Cellular Models

Pyrrolopyridine derivatives have emerged as significant modulators of the immune system, with many exhibiting potent anti-inflammatory effects. A notable area of research involves their activity as Janus kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical for signaling pathways that regulate immune and inflammatory responses. nih.gov

Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of JAK3. nih.gov Since JAK3 expression is largely restricted to lymphoid cells and it plays a key role in T-cell function, its inhibition is a promising strategy for treating immune diseases like transplant rejection. In cellular assays, compound 14c, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, demonstrated a potent immunomodulating effect by inhibiting the proliferation of T-cells stimulated by interleukin-2 (B1167480) (IL-2). Further optimization of this series led to compound 31, which also showed a strong immunomodulating effect on T-cell proliferation. nih.gov

Beyond JAK inhibition, other pyrrolopyridine isomers exhibit anti-inflammatory properties. A series of pyrrolo[3,2-c]pyridine derivatives were tested for their effect on FMS kinase, a receptor tyrosine kinase involved in inflammatory disorders like rheumatoid arthritis. Compound 1r from this series showed a potential anti-inflammatory effect in bone marrow-derived macrophages (BMDM). Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant anti-inflammatory activity in vivo, suggesting their potential to modulate inflammatory pathways. Derivatives of pyrrolo[3,4-c]pyridine have also been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes that contribute to tissue degradation in inflammatory conditions like arthritis. nih.gov

Table 2: Immunomodulatory and Anti-inflammatory Activities of Pyrrolopyridine Derivatives
Compound ClassMechanism/TargetCellular ModelObserved Effect
1H-pyrrolo[2,3-b]pyridineJAK3 InhibitionRat spleen cells (T-cells)Inhibition of IL-2-stimulated T-cell proliferation. nih.gov
pyrrolo[3,2-c]pyridineFMS Kinase InhibitionBone Marrow-Derived Macrophages (BMDM)Inhibition of CSF-1-induced BMDM growth.
pyrrolo[3,4-c]pyridineMMP InhibitionNot specifiedPotential inhibition of enzymes involved in extracellular matrix degradation. nih.gov

Antimicrobial Activity in Cell-Based Assays

The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance. Pyrrolopyridine derivatives have been identified as a novel class of antibacterial agents. In a high-throughput screening program, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives showed potent antibacterial activity. The most active molecule from this screen demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. Notably, this compound did not show cytotoxicity in standard cell viability assays, indicating a degree of selectivity for bacterial targets.

The antimycobacterial properties of this scaffold have also been explored. Derivatives of 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione were synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Furthermore, some pyrrolopyrimidine derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) in non-small cell lung cancer, a field of study that sometimes yields compounds with unexpected antimicrobial activities, though this was not the primary outcome of that research. Some pyrrolo[2,3-b]pyridine compounds have also been noted for their potential utility in addressing immunodeficiency induced by the Human Immunodeficiency Virus Type 1 (HIV-1).

Neuroprotective Effects in Cellular Models

Neurodegenerative diseases such as Alzheimer's disease represent a significant challenge for modern medicine. Research into pyrrolopyridine derivatives has revealed potential neuroprotective activities. A study investigating pyrrolo[3,4-d]pyridazinone derivatives found they could have a beneficial impact on neuronal damage. nih.gov In cultures of SH-SY5Y neuron-like cells, these compounds significantly reduced the negative effects on cell viability and neurite length caused by inflammatory conditions induced by lipopolysaccharide (LPS) or co-culture with microglia-like cells. nih.gov

Furthermore, a series of novel pyrrolopyridine and pyrazolopyridine derivatives have been described as positive allosteric modulators (PAMs) of the M1 muscarinic receptor. The M1 receptor is highly expressed in brain regions critical for memory and learning, and its modulation is considered a therapeutic strategy for central nervous system disorders, including Alzheimer's disease and cognitive impairment. By enhancing the activity of the M1 receptor, these compounds may offer a route to treating the cognitive deficits associated with neurodegeneration.

In Vivo Pharmacological Effects in Animal Models

(excluding dosage/administration and adverse effects)

Efficacy in Xenograft Models of Cancer

The anticancer potential of pyrrolopyridine derivatives observed in cellular assays has been translated into animal models of cancer. A highly selective ATM (Ataxia-Telangiectasia Mutated) kinase inhibitor, compound 25a from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, was evaluated in colorectal cancer xenograft models. When combined with the standard chemotherapy agent irinotecan, compound 25a demonstrated a synergistic antitumor effect. This combination resulted in significant tumor growth inhibition (TGI) of 79.3% in a HCT116 xenograft model and 95.4% in a SW620 xenograft model, highlighting its potential as a chemosensitizer.

In a different in vivo model, the chorioallantoic membrane (CAM) assay, which uses chicken embryos to study tumor growth and angiogenesis, the 1H-pyrrolo[3,2-c]pyridine derivative KIST101029 was shown to inhibit the tumorigenicity of JB6 Cl41 cells that was induced by IGF-1. nih.gov

Table 3: Efficacy of Pyrrolopyridine Derivatives in In Vivo Cancer Models
Compound ClassAnimal ModelCancer TypeObserved Efficacy
1H-pyrrolo[2,3-b]pyridineMouse Xenograft (HCT116 & SW620)Colorectal CancerSynergistic tumor growth inhibition (79.3% and 95.4%) when combined with irinotecan.
1H-pyrrolo[3,2-c]pyridineChicken Chorioallantoic Membrane (CAM) AssayNeoplastic TransformationInhibited IGF-1-induced tumorigenicity of JB6 Cl41 cells. nih.gov

Modulation of Physiological Processes in Animal Models (e.g., locomotor activity)

Beyond cancer, pyrrolopyridine derivatives have been shown to modulate other physiological processes in animal models. Certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have demonstrated effects on the central nervous system. Specifically, compounds in this series were found to significantly reduce spontaneous locomotor activity in mice. nih.gov This suggests an interaction with neural pathways that control movement and arousal.

In the context of immunomodulation, the in vivo efficacy of the JAK3 inhibitor, compound 31, was demonstrated in a rat heterotopic cardiac transplant model. nih.gov The administration of this 1H-pyrrolo[2,3-b]pyridine derivative led to prolonged graft survival, providing in vivo proof-of-concept for the immunomodulatory effects observed in cellular assays. nih.gov

Table of Mentioned Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name/Class
This compound
1H-pyrrolo[2,3-b]pyridine
1H-pyrrolo[3,2-c]pyridine
1H-pyrrolo[3,4-c]pyridine
pyrrolo[2,3-d]pyrimidine
pyrrolo[3,4-d]pyridazinone
KIST101029 (N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide)
4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
5-oxo-4H-pyrrolo[3,2-b]pyridine
7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione
2-[(4-phenyl-1-piperazinyl)butyl]-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Irinotecan
Interleukin-2 (IL-2)

Target Engagement Studies in Animal Tissues

There is currently a lack of specific published data from studies designed to confirm the direct binding and target engagement of this compound or its derivatives within animal tissues. Such studies are crucial for validating the mechanism of action in vivo and typically involve techniques like radiolabeling, positron emission tomography (PET), or the use of biotinylated or fluorescently tagged probes to visualize and quantify the interaction between the compound and its intended biological target in a living organism. The absence of this information in the public domain suggests that such detailed preclinical investigations for this specific compound may not have been disclosed or are yet to be undertaken.

Investigations into Resistance Mechanisms and Cross-Resistance

Similarly, detailed investigations into the mechanisms of acquired or innate resistance to this compound derivatives are not available in the current body of scientific literature. Understanding potential resistance pathways is a critical step in the preclinical development of any new therapeutic agent. These studies typically involve generating resistant cell lines through prolonged exposure to the compound and then employing genomic, proteomic, and metabolomic analyses to identify the adaptive changes that allow cancer cells to evade the drug's effects. Furthermore, there is no available information regarding the cross-resistance profile of this specific compound with other existing therapies.

Structure Activity Relationship Sar and Lead Optimization of 3 Benzyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 3-Benzyl-1H-pyrrolo[2,3-c]pyridine derivatives is fundamentally anchored to several key pharmacophoric features. The pyrrolopyridine scaffold itself is a critical component, with the nitrogen atoms of both the pyrrole (B145914) and pyridine (B92270) rings acting as potential hydrogen bond donors and acceptors, facilitating interactions with biological targets. nbuv.gov.uanih.gov The pyrrole and pyridine rings are considered important pharmacophores, and their fusion creates a unique electronic and structural environment. nih.gov

The 3-benzyl moiety represents another crucial pharmacophoric element. The aromatic phenyl ring is vital for establishing interactions, often through hydrophobic and van der Waals forces, within the binding pockets of target proteins. The relative orientation of this benzyl (B1604629) group with respect to the core heterocycle is a determining factor for activity. Furthermore, studies on related heterocyclic systems have shown that the volume and electronegativity of the aromatic ring at this position can be important factors affecting biological activity. tandfonline.com

Electrophilic substitution reactions on the parent rings offer insight into their reactivity. Pyrrole is highly activated toward electrophilic substitution, with a strong preference for the C2 position, as the intermediate cation is better stabilized by charge delocalization. libretexts.org Conversely, pyridine undergoes electrophilic substitution less readily, favoring the C3 position to avoid placing a positive charge on the electronegative nitrogen atom. libretexts.org These inherent properties influence the synthetic accessibility of derivatives and the placement of key interacting groups.

Impact of Substituents on the 3-Benzyl Moiety on Biological Activity

The substitution pattern on the 3-benzyl group profoundly influences the biological activity of the entire molecule. The electronic properties, size, and hydrophobicity of these substituents can fine-tune the compound's affinity for its target.

Research on analogous molecular scaffolds provides a clear framework for understanding these effects. Studies have shown that the impact of para-substituents on the benzyl ring often correlates with their polarity and hydrophobicity. nih.gov For instance, in one series of nitroquinoxaline derivatives, the order of activity for para-substituents was found to be -I > -CF₃ > -Br > -Me > -OMe > -OH, an order largely guided by the decreasing hydrophobicity and increasing polarity of the substituent. nih.gov The most hydrophobic derivatives induced the greatest biological effect. nih.gov

Similarly, in studies of 1H-pyrrolo[3,2-c]pyridine derivatives, which are isomeric to the title compound's core, electron-donating groups (like -CH₃ and -OCH₃) at the para-position of a phenyl ring led to an increase in antiproliferative activities, while electron-withdrawing groups (such as -F, -Cl, and -NO₂) resulted in weaker activity. tandfonline.com However, this trend is not universal and can be target-dependent. In some cases, an unsubstituted benzyl moiety is the most potent, with substitutions, particularly larger ones, proving detrimental to activity. nih.gov

Table 1: Effect of Substituents on the Benzyl/Phenyl Moiety on Biological Activity in Related Heterocycles
ScaffoldSubstituent TypePositionEffect on ActivityExample SubstituentsReference
1H-Pyrrolo[3,2-c]pyridineElectron-DonatingParaIncrease-CH₃, -OCH₃ tandfonline.com
1H-Pyrrolo[3,2-c]pyridineElectron-WithdrawingParaDecrease-F, -Cl, -NO₂ tandfonline.com
NitroquinoxalineHydrophobic/Non-polarParaIncrease-I, -CF₃, -Br nih.gov
NitroquinoxalineHydrophilic/PolarParaDecrease-OMe, -OH nih.gov
N-Benzyl PyridiniumUnsubstituted-Most Potent-H nih.gov

Influence of Substitutions on Pyrrole and Pyridine Ring Systems

Modifications to the core 1H-pyrrolo[2,3-c]pyridine ring system are a cornerstone of SAR studies. Substitutions on both the pyrrole and pyridine components can modulate the molecule's electronic distribution, solubility, metabolic stability, and ability to form key interactions with its target.

Pyrrole Ring Substitutions: The nitrogen of the pyrrole ring (N-1 position) is a common site for substitution. Attaching various groups at this position can significantly alter the compound's properties. For example, in related isatin-based compounds, introducing alkyl substituents on the indole (B1671886) nitrogen was found to be a viable strategy, with a cyclopropyl (B3062369) group identified as a good compromise between in vitro activity and aqueous solubility. mdpi.com In another study on pyrrolo[3,4-c]pyridine derivatives, a methyl group at the R1 position was chosen to enhance metabolic stability. nih.gov

Pyridine Ring Substitutions: The pyridine portion of the scaffold offers several positions for substitution that can influence biological activity. The addition of groups like methoxy (B1213986) (-OCH₃) has been shown to be significant. A comprehensive analysis of pyridine-derived compounds demonstrated that increasing the number of -OCH₃ substituents often leads to enhanced antiproliferative activity, reflected in lower IC₅₀ values. mdpi.com The placement of halogens such as bromine, chlorine, and fluorine also impacts activity, highlighting the importance of electronic and steric effects on the pyridine ring. mdpi.com

Table 2: Influence of Substitutions on Pyrrolopyridine and Related Cores
Ring SystemPosition of SubstitutionSubstituent TypeObserved EffectReference
Pyrrolo[3,4-c]pyridinePyrrole RingCarbonyl groupsSignificantly impacts activity; imide structure affects physicochemical properties. nih.gov
Pyrrolo[3,4-c]pyridinePyrrole Ring (R1)Methyl groupPotentially improves metabolic stability. nih.gov
Pyridine Derivatives (General)Pyridine RingMethoxy (-OCH₃) groupsIncreasing the number of groups often increases antiproliferative activity. mdpi.com
Pyridine Derivatives (General)Pyridine RingHalogens (-Br, -Cl, -F)Affects antiproliferative activity. mdpi.com
Indole Core (Isatin)Indole Nitrogen (N-1)Alkyl, CyclopropylCan improve activity and solubility. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, enhance potency, and improve drug-like properties. nih.gov Bioisosterism involves substituting a functional group with another that has similar biological properties, while scaffold hopping entails replacing the entire molecular core with a functionally equivalent but structurally novel framework. nih.govnih.gov

Bioisosteric Replacement: Within the context of this compound, bioisosteric replacements can be applied to several parts of the molecule.

Aromatic Ring: The phenyl ring of the benzyl group can be replaced with other aromatic or heteroaromatic systems. For example, studies on related scaffolds have successfully replaced a phenyl ring with naphthyl, thienyl, pyridyl, and indolyl groups to explore the effects of size and electronegativity, with an indolyl group showing the best antiproliferative activity in one instance. tandfonline.com

Core Scaffold: The pyrrole ring of the 6-azaindole (B1212597) core can be replaced with its classic bioisostere, the thiophene (B33073) ring, leading to a thienopyridine scaffold. mdpi.com This change can alter the electronic properties and hydrogen bonding capacity of the core.

Scaffold Hopping: Scaffold hopping aims to identify completely new core structures that maintain the key pharmacophoric features required for biological activity. An example from a related class of compounds is the development of pyrrolo[2,3-d]pyrimidine inhibitors, which was guided by the structure of the marketed drug Pexidartinib. mdpi.com By merging fragments from Pexidartinib with the pyrrolopyrimidine nucleus, researchers were able to develop novel and potent inhibitors. mdpi.com This illustrates how a known active scaffold can inspire the design of new, patentable, and potentially superior chemical series.

Optimization Strategies for Potency and Selectivity

The optimization of lead compounds into clinical candidates involves a systematic process of structural modification to enhance potency against the desired target while improving selectivity over other related targets, thereby minimizing potential off-target effects.

A key strategy is the systematic structural optimization based on SAR data. For instance, in the development of 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors, researchers built upon a dual-target inhibitor to rationally design a series of highly selective inhibitors. nih.gov This process led to the identification of a lead candidate, compound 25a , which exhibited over 700-fold selectivity for ATM against other kinases in the same family and demonstrated excellent oral bioavailability. nih.gov

Another example is the discovery of a potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. acs.org Through in-depth SAR analysis, the title compound 22 was discovered, which not only showed potent kinase activity (IC₅₀ = 48.6 nM) but also significant tumor growth inhibition in vivo with low toxicity and good bioavailability. acs.org

These examples underscore a common optimization strategy:

Identify a hit or lead compound.

Systematically modify different regions of the molecule (e.g., the core, the benzyl-like moiety, and other peripheral substituents).

Evaluate each new analog for potency (e.g., IC₅₀) and selectivity.

Concurrently assess drug-like properties such as solubility, metabolic stability, and bioavailability.

Iterate this process to converge on a candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tsijournals.com This approach is valuable for predicting the activity of novel compounds and for providing insights into the structural features that drive activity.

While specific QSAR models for this compound were not found, numerous studies on closely related scaffolds like other pyrrolopyridines demonstrate the utility of this method. tsijournals.com These studies typically involve several steps:

Data Set Compilation: A series of compounds with measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Generation: Statistical methods, such as Multi-Linear Regression Analysis (MLRA) or non-linear methods like Gene Expression Programming, are used to build a model that links the descriptors to the activity. tsijournals.comnih.gov For example, a QSAR study on 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives used a Genetic Function Algorithm (GFA) to select optimal descriptors and generate a model with a high squared correlation coefficient (R² = 0.9334), indicating a strong correlation. tsijournals.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), are also employed. These methods generate contour maps that visualize regions around the aligned molecules where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) are predicted to increase or decrease biological activity. These maps provide intuitive guidance for designing new, more potent derivatives.

Computational Chemistry and Molecular Modeling of 3 Benzyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mode of 3-Benzyl-1H-pyrrolo[2,3-c]pyridine derivatives and elucidating the key interactions that drive their biological activity.

In studies on related 1H-pyrrolo[3,2-c]pyridine derivatives, molecular docking has been successfully employed to investigate their interaction with target proteins like tubulin. nih.gov For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors were docked into the tubulin protein (PDB: 1SA0). The modeling suggested that these compounds could fit well into the colchicine (B1669291) binding site. nih.gov

Specifically, a highly active derivative, 10t , was shown to form crucial hydrogen bonds with residues such as Thrα179 and Asnβ349 within the colchicine site. nih.gov The 3,4,5-trimethoxyphenyl group, a common feature in many potent derivatives, was observed to extend into a hydrophobic pocket, establishing favorable interactions. nih.gov The docking results for various derivatives often correlate well with their experimentally determined biological activities, reinforcing the validity of the binding mode hypothesis. nih.gov For example, compounds with higher binding affinities in docking studies typically exhibit lower IC50 values in biological assays. nih.govnih.gov These studies provide a structural basis for the observed SAR and guide the design of new analogs with enhanced target affinity.

DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
10t Tubulin (Colchicine Site)Thrα179, Asnβ349Not specified nih.gov
Erlotinib (Reference) EGFRMet769, Leu694, Ala719, Leu820, Cys773-23.49 nih.gov
Pyrrolopyridine Derivatives c-Met KinaseMet1160, Asp1222, Phe1223, Phe1134Not specified sci-hub.se

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are performed on the most promising docked poses to validate the binding mode and to understand the energetic contributions of various interactions.

For related pyridine-based compounds, MD simulations have been used to confirm the stability of the ligand within the active site of its target. nih.govmdpi.com For example, in a study of pyridine-based agonists targeting Protein Kinase C (PKC), MD simulations were used to investigate the orientation and positioning of the designed derivatives in a membrane environment, which is crucial for PKC activation. nih.gov The simulations revealed that the designed compounds exhibited the desired behavior, similar to known activators. nih.gov

Similarly, MD simulations on pyrrolo[2,3-b]pyridine derivatives targeting c-Met kinase have demonstrated the stability of the designed compounds within the active site over a 100ns simulation period. sci-hub.se Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF), which highlights flexible regions. The persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation provides strong evidence for a stable binding mode. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. nih.gov

For derivatives of 1H-pyrrolo[3,2-c]pyridine, predictions of physicochemical properties are often performed using computational models. nih.gov A key assessment is the adherence to Lipinski's rule of five, which predicts drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on potent anticancer 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 10t , have shown that they conform well to Lipinski's rule, suggesting good potential for oral bioavailability. nih.gov Other in silico studies on related pyrrolopyrimidine and pyridine (B92270) derivatives have also successfully predicted favorable ADME properties, guiding the selection of candidates for further development. nih.govnih.govmdpi.com

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule ComplianceReference
10t 399.44< 5< 5< 10Yes nih.govtandfonline.com
10c 374.44< 5< 5< 10Yes nih.govtandfonline.com
10k 404.46< 5< 5< 10Yes nih.govtandfonline.com

Conformational Analysis and Ligand-Based Drug Design

Ligand-based drug design methods are employed when the three-dimensional structure of the target protein is unknown. These approaches rely on the analysis of a set of active compounds to build a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a series of compounds. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives acting as TNIK inhibitors, 3D-QSAR models were developed with high statistical reliability. The resulting contour maps from CoMFA and CoMSIA analyses provide a visual representation of how different steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. sci-hub.se For example, a CoMSIA map might indicate that bulky, hydrophobic substituents in a particular region of the molecule enhance activity, while electronegative groups are favored in another region. sci-hub.se This information is invaluable for designing new derivatives with predicted improved potency.

Virtual Screening for Novel Scaffolds and Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based (using docking) or ligand-based (using similarity searches or pharmacophore models).

In the context of discovering novel kinase inhibitors, virtual screening has been instrumental. nih.gov For example, a hierarchical virtual screening strategy, combining molecular similarity searches with docking and MD simulations, has been used to identify novel inhibitors for targets like the NLRP3 inflammasome from large compound databases. nih.gov This process starts with a large library of compounds, which is filtered down through successive computational steps to a manageable number of "hits" for experimental testing. nih.gov This approach has proven effective in identifying novel chemical scaffolds, such as those based on indole (B1671886) or benzofuran, which can serve as starting points for new drug discovery programs. nih.gov For the this compound core, virtual screening could be employed to explore diverse chemical space and identify novel derivatives with potential activity against a variety of biological targets. nih.gov

Advanced Analytical and Characterization Methodologies for 3 Benzyl 1h Pyrrolo 2,3 C Pyridine in Research

Chromatographic Techniques for Purity Assessment and Isolation of Derivatives (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolopyridine derivatives. It is routinely employed to determine the purity of synthesized compounds, a critical parameter for ensuring the reliability of subsequent biological and chemical studies. In research settings, HPLC analysis is often a final validation step post-synthesis and purification. For instance, studies on novel pyrrolo[2,3-b]pyridine derivatives report the use of HPLC to confirm the purity of the final products, ensuring that the compounds are suitable for further investigation. acs.org The technique separates the target compound from any unreacted starting materials, byproducts, or impurities, with purity levels often exceeding 90% for well-executed syntheses. nih.gov

Beyond purity checks, HPLC is also a powerful tool for the isolation of specific derivatives from complex reaction mixtures. By selecting appropriate columns and mobile phases, researchers can effectively separate compounds with very similar structures, enabling the collection of highly pure fractions for further characterization.

Table 1: Examples of HPLC Purity Assessment in Pyrrolopyridine Derivative Synthesis

Compound/Derivative ClassReported PuritySource
N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b)90.7% nih.gov
(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22)Purity data analyzed by HPLC acs.org

Crystallographic Techniques for Structural Confirmation (e.g., X-ray Diffraction)

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers unambiguous, definitive proof of a molecule's three-dimensional structure. This technique is the gold standard for structural confirmation, providing precise data on bond lengths, bond angles, and stereochemistry. For novel or complex pyrrolopyridine derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal to irrefutably validate the proposed structure.

In the development of new pyrrolo[2,3-b]pyridine derivatives, crystallographic data has been deposited into the Protein Data Bank (PDB), providing a public record of the compound's exact atomic arrangement. acs.org Similarly, the structures of other related heterocyclic systems, such as meso-ionic derivatives of s-triazolo[4,3-a]pyridine, have been unambiguously assigned using X-ray analysis, showcasing the power of this technique in resolving complex structural questions. rsc.org

Table 2: Crystallographic Data for Pyrrolopyridine Derivatives

CompoundTechniqueOutcomeData Deposition
Compound 22 (a 1H-pyrrolo[2,3-b]pyridine derivative)X-ray CrystallographyConfirmed 3D structurePDB
H1 (a related inhibitor)X-ray CrystallographyConfirmed 3D structurePDB
7-methyl anhydro-1-phenyl-3-phenylimino-s-triazolo[4,3-a]pyridinium hydroxideX-ray AnalysisUnambiguously assigned structureN/A

Advanced Mass Spectrometry for Metabolite Identification (Pre-clinical, in vitro metabolism studies)

Understanding the metabolic fate of a compound is crucial in pre-clinical research. Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and multi-stage mass spectrometry (MSn), are powerful tools for identifying metabolites in in vitro studies, such as those using liver microsomes. mdpi.comnih.gov These techniques can detect and help identify the structures of metabolites formed as the parent compound is processed by metabolic enzymes.

HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for both the parent drug and its metabolites. nih.gov MSn experiments generate fragmentation trees, where a metabolite ion is isolated and fragmented sequentially. The resulting fragmentation pattern provides a structural fingerprint that can be used to deduce the site of metabolic modification (e.g., hydroxylation, oxidation, demethylation) on the original molecule. nih.gov This approach allows for the structural elucidation of unknown metabolites without the need for synthetic standards. nih.gov While specific metabolite studies for 3-Benzyl-1H-pyrrolo[2,3-c]pyridine are not detailed in the provided results, the techniques are broadly applicable, as demonstrated in pharmacokinetic studies of other pyrrolopyridine derivatives. mdpi.com

Table 3: Predicted Collision Cross Section (CCS) Data for a 1-benzyl-2,3-dihydropyrrolo[3,2-c]pyridine Derivative This table illustrates the type of data generated by mass spectrometry which is used in metabolite identification.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺350.23393185.8
[M+Na]⁺372.21587192.7
[M-H]⁻348.21937188.9
[M+NH₄]⁺367.26047197.0
[M+K]⁺388.18981185.5

Data derived from a related structure: 1-benzyl-6-[2-(diethylamino)ethylamino]-2,3-dihydropyrrolo[3,2-c]pyridine-7-carbonitrile. uni.lu

Spectroscopic Methods for Structural Elucidation (beyond basic identification, focusing on complex derivatives or novel structures)

For the structural elucidation of novel and complex derivatives of this compound, a combination of spectroscopic methods is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are particularly critical. acs.org

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

¹³C NMR reveals the number of non-equivalent carbons and their electronic environments.

HRMS confirms the elemental composition of the molecule by providing a highly accurate mass measurement, which is then compared to the calculated theoretical mass. nih.gov

In the synthesis of new 1H-pyrrolo[3,2-c]pyridine derivatives, for example, researchers report specific chemical shifts (δ) in ppm for each proton and carbon atom in the molecule, along with the exact mass found via HRMS, to rigorously confirm that the target structure has been successfully synthesized. nih.gov The absence of certain signals, such as the N-H imide proton in the synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, can also serve as confirmation of a successful reaction. nih.gov

Table 4: Example of Spectroscopic Data for Structural Elucidation of a 1H-pyrrolo[3,2-c]pyridine Derivative Compound: 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a)

TechniqueObserved DataInterpretation
¹H NMR (500 MHz, CDCl₃)δ 9.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)Confirms the presence and arrangement of all protons on the aromatic rings and methoxy (B1213986) groups.
¹³C NMR (126 MHz, CDCl₃)δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44Confirms the carbon skeleton of the molecule, including the fused rings and substituents.
HRMS Calculated for C₂₂H₂₁N₂O₃ [M+H]⁺: 361.1552Provides the exact mass, confirming the elemental composition of the synthesized molecule.
Found: 361.1556

Source: nih.gov

Future Perspectives and Research Directions for 3 Benzyl 1h Pyrrolo 2,3 C Pyridine

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrrolopyridine core is a versatile scaffold with demonstrated activity against a range of biological targets, primarily in oncology. Future research on 3-Benzyl-1H-pyrrolo[2,3-c]pyridine should systematically explore its potential against both established and novel targets.

Kinase Inhibition: The most prominent use of azaindoles is as kinase inhibitors. nih.gov Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several kinases, including Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Traffic Jam and NCK-interacting Kinase (TNIK). rsc.orgnih.govresearchgate.net For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives act as highly selective ATM inhibitors, which could serve as chemosensitizers in cancer therapy. nih.gov Another study identified derivatives as potent FGFR inhibitors, a key target in various cancers. rsc.org Given these precedents, this compound and its future derivatives should be screened against a broad panel of kinases implicated in cancer and other diseases.

Anticancer Applications: Beyond specific kinase inhibition, related pyrrolopyridine structures have demonstrated broad anticancer potential. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors with potent antiproliferative effects against cancer cell lines like HeLa, SGC-7901, and MCF-7. nih.gov Similarly, other derivatives of this scaffold have shown high potency against multiple melanoma cell lines. nih.gov The cytotoxic potential of this compound should be evaluated against diverse cancer cell lines, including those from lung, cervical, and breast cancers, which have shown susceptibility to related compounds. researchgate.net

Inflammatory Disorders: The FMS kinase (CSF-1R) is a target for inflammatory disorders like rheumatoid arthritis. nih.gov Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors, showing anti-inflammatory effects in bone marrow-derived macrophages. nih.gov This suggests a potential therapeutic avenue for this compound in autoimmune and inflammatory diseases.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of diverse and complex derivatives is crucial for establishing a robust structure-activity relationship (SAR). Future efforts should focus on developing more efficient and versatile synthetic routes to novel analogs of this compound.

Modern Coupling Reactions: Advanced synthetic routes will likely rely on modern cross-coupling reactions. Strategies used for related scaffolds, such as chemoselective Suzuki–Miyaura cross-coupling to build the aryl framework and subsequent Buchwald–Hartwig amination, could be adapted. nih.gov These methods allow for the modular construction of complex molecules from simpler building blocks.

Multi-component Reactions: To improve efficiency and atom economy, the development of one-pot, multi-component reactions should be explored. Such strategies have been successfully employed for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, enabling the rapid generation of a library of compounds from simple starting materials. scielo.org.mx

Scaffold Hopping and Hybridization: Future synthetic work could involve scaffold hopping and molecular hybridization, combining structural features from this compound with other known pharmacophores. mdpi.com This approach can lead to derivatives with novel biological activities or improved pharmacokinetic profiles. For example, a general synthetic procedure for creating 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a Suzuki coupling reaction using a palladium catalyst in a microwave reactor, demonstrating a modern approach to generating complex derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. nih.gov These computational tools can accelerate the identification and optimization of lead compounds.

De Novo Design: Generative AI models can design novel molecules from scratch. nih.gov By training these models on known active compounds with the pyrrolopyridine scaffold, it would be possible to generate new this compound derivatives with a high probability of biological activity.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies can build models that predict the biological activity of new compounds based on their chemical structure. Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) have already been applied to study 1H-pyrrolo[2,3-b]pyridine derivatives, providing insights into the structural features that enhance or reduce activity. researchgate.net Similar models could guide the rational design of more potent and selective this compound derivatives.

Virtual Screening: ML-based scoring functions can be used to virtually screen large compound libraries to identify molecules that are likely to bind to a specific biological target. atomwise.com This can prioritize the synthesis and testing of the most promising candidates, saving time and resources.

Prodrug and Targeted Delivery Approaches (conceptual, without dosage)

To enhance therapeutic efficacy and minimize off-target effects, conceptual strategies for prodrugs and targeted delivery of this compound should be considered.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body. This approach can improve a drug's pharmacokinetic properties. For this compound, a prodrug could be designed by attaching a cleavable promoiety to the pyrrole (B145914) nitrogen or another suitable position.

Peptide-Drug Conjugates (PDCs): In a conceptual framework, this compound could be conjugated to a peptide that specifically targets receptors overexpressed on cancer cells. nih.gov This strategy, which falls under the umbrella of PDCs, aims to deliver the cytotoxic agent directly to the tumor site, thereby increasing its local concentration and reducing systemic toxicity. nih.gov The design involves choosing an appropriate peptide sequence and a biodegradable linker to connect it to the drug molecule. nih.gov

Collaborative Research Opportunities and Translational Potential (pre-clinical)

Realizing the therapeutic potential of this compound will require extensive collaboration and a clear path toward pre-clinical development.

Interdisciplinary Collaborations: Advancing this compound will necessitate partnerships between synthetic chemists to create derivative libraries, computational chemists to apply AI and modeling, and biologists to perform in vitro and in vivo testing. Such collaborations are essential for a comprehensive drug discovery program.

Translational Pathway (Pre-clinical): The pre-clinical development path will involve several key stages. Initially, potent and selective derivatives identified through screening will need to be validated in various cell-based assays to confirm their mechanism of action and antiproliferative effects. nih.govnih.gov Promising candidates would then advance to in vivo studies using animal models (e.g., xenograft models for cancer) to evaluate their efficacy and pharmacokinetic properties. acs.org These pre-clinical findings will be critical to establish a proof-of-concept and justify further development toward clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-1H-pyrrolo[2,3-c]pyridine?

  • Methodology : The core pyrrolo[2,3-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, Madelung cyclization of o-amino-4-picoline derivatives can yield the scaffold, though yields may vary (22% in one case) . Subsequent benzylation at the 3-position often employs alkylation reagents like benzyl halides under basic conditions (e.g., NaH in THF) . Purification via column chromatography and structural confirmation using 1H^1H-NMR and LC-MS are critical .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous pyrrolopyridine derivatives . Spectroscopic techniques like 1H^1H-NMR (to identify benzyl protons at δ 4.0–4.5 ppm) and IR (to detect N-H stretches ~3400 cm1^{-1}) are routinely used . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What pharmacological activities are associated with pyrrolo[2,3-c]pyridine derivatives?

  • Methodology : Proton pump inhibition (e.g., H+^+/K+^+-ATPase) is a key activity, evaluated using gastric microsomal assays . Antitumor potential is assessed via cell proliferation assays (MTT or SRB) in models like diffuse malignant peritoneal mesothelioma (DMPM), with IC50_{50} values calculated from dose-response curves . Caspase-3/7 activation assays and survivin expression profiling via Western blotting further elucidate apoptotic mechanisms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

  • Methodology : Substituent effects are systematically tested. For example:

  • Benzyl group modifications : Electron-withdrawing groups (e.g., -NO2_2) enhance proton pump inhibition by stabilizing charge interactions .
  • Heterocyclic substitutions : Thiazole or indole moieties at the 5-position improve antitumor activity by promoting kinase inhibition (e.g., CDK1) .
    SAR studies combine molecular docking (e.g., using AutoDock Vina) with in vitro validation to prioritize candidates .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?

  • Methodology : Discrepancies often arise from bioavailability or metabolic stability. Solutions include:

  • Pharmacokinetic profiling : Assess plasma half-life (t1/2_{1/2}) and clearance rates in rodent models.
  • Prodrug design : Esterification of carboxyl groups (e.g., ethyl ester derivatives) improves solubility .
  • Combination therapy : Synergistic effects with paclitaxel in DMPM models enhance in vivo tumor suppression .

Q. How are advanced computational methods applied to study pyrrolo[2,3-c]pyridine derivatives?

  • Methodology :

  • QSAR modeling : Predicts bioactivity using descriptors like logP and polar surface area .
  • Molecular dynamics simulations : Analyze binding stability in proton pump or kinase targets (e.g., 100-ns simulations in GROMACS) .
  • Machine learning : Prioritize compounds for synthesis via random forest classifiers trained on P2Y receptor binding data .

Q. What challenges exist in scaling up synthesis, and how are they mitigated?

  • Methodology : Low yields in cyclization steps (e.g., Madelung reactions) are addressed via:

  • Catalyst optimization : Pd(PPh3_3)4_4 improves Suzuki-Miyaura coupling efficiency for aryl substitutions .
  • Flow chemistry : Enhances reproducibility in multi-step syntheses .
  • Green chemistry : Solvent-free mechanochemical grinding reduces waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.